molecular formula C13H15ClFNO B7925393 2-Chloro-N-cyclopropyl-N-[1-(4-fluoro-phenyl)-ethyl]-acetamide

2-Chloro-N-cyclopropyl-N-[1-(4-fluoro-phenyl)-ethyl]-acetamide

Cat. No.: B7925393
M. Wt: 255.71 g/mol
InChI Key: PZQREWOSKJCECG-UHFFFAOYSA-N
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Description

2-Chloro-N-cyclopropyl-N-[1-(4-fluoro-phenyl)-ethyl]-acetamide ( 1353952-10-9) is a synthetic chloroacetamide derivative supplied with a minimum purity of 95% . This compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. With the molecular formula C 13 H 15 ClFNO and a molecular weight of 256, this molecule features a distinct molecular architecture combining a cyclopropyl group, a 4-fluorophenyl ring, and a reactive chloroacetamide moiety . This structure is characteristic of intermediates used in the development of potential pharmacologically active molecules. Research into structurally related chloroacetamide derivatives has demonstrated significant antidepressant potential in preclinical models, with some analogs showing superior efficacy to established standard treatments . These compounds are believed to exert their effects through modulation of monoaminergic systems in the central nervous system, particularly through interaction with monoamine oxidase (MAO) enzymes . The compound should be stored at -20°C for long-term stability (1-2 years) or at -4°C for shorter periods (1-2 weeks) . Researchers handling this material should wear appropriate personal protective equipment, including protective glasses, gloves, and masks, to avoid skin contact and inhalation .

Properties

IUPAC Name

2-chloro-N-cyclopropyl-N-[1-(4-fluorophenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClFNO/c1-9(10-2-4-11(15)5-3-10)16(12-6-7-12)13(17)8-14/h2-5,9,12H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZQREWOSKJCECG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)F)N(C2CC2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Chloro-N-cyclopropyl-N-[1-(4-fluoro-phenyl)-ethyl]-acetamide (CAS 1353952-10-9) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticonvulsant research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of 2-Chloro-N-cyclopropyl-N-[1-(4-fluoro-phenyl)-ethyl]-acetamide is C13H15ClFNO. Its structure includes a chloroacetamide moiety that is crucial for its biological activity. The presence of the cyclopropyl group and the para-fluorophenyl substituent contributes to its lipophilicity and potential interaction with biological targets.

Antimicrobial Activity

Research has demonstrated that compounds similar to 2-Chloro-N-cyclopropyl-N-[1-(4-fluoro-phenyl)-ethyl]-acetamide exhibit significant antimicrobial properties. A study screening various N-substituted chloroacetamides found that those with halogenated phenyl rings, such as the para-fluorophenyl group, showed enhanced activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Related Compounds

CompoundActivity Against S. aureusActivity Against E. coliActivity Against C. albicans
N-(4-Fluorophenyl)-2-chloroacetamideEffectiveModerateEffective
N-(4-Chlorophenyl)-2-chloroacetamideHighly EffectiveLess EffectiveModerate
N-(3-Bromophenyl)-2-chloroacetamideEffectiveModerateEffective

The study indicated that compounds with higher lipophilicity could penetrate cell membranes more effectively, thus enhancing their antimicrobial efficacy against pathogens like Staphylococcus aureus and Candida albicans .

Anticonvulsant Activity

In addition to antimicrobial properties, the compound's structural analogs have been evaluated for anticonvulsant activity. A study focused on N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives found that modifications in the chemical structure significantly influenced anticonvulsant efficacy in animal models.

Table 2: Anticonvulsant Activity of Related Compounds

CompoundDose (mg/kg)MES Test Protection
N-(3-Chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide100High
N-(3-Trifluoromethylphenyl)-2-acetamide300Moderate
N-Cyclopropyl-N-[1-(4-fluorophenyl)]-acetamide100Low

The results indicated that while some derivatives showed high protection against seizures induced by maximal electroshock (MES), others were less effective, suggesting a structure-activity relationship (SAR) where lipophilicity plays a critical role in determining efficacy .

Case Studies and Research Findings

  • Antimicrobial Screening : In a study evaluating twelve newly synthesized N-substituted phenyl-2-chloroacetamides, compounds bearing halogen substitutions demonstrated significant antimicrobial activity against E. coli, S. aureus, and C. albicans. The research highlighted the importance of substituent position on the phenyl ring in modulating biological activity .
  • Anticonvulsant Evaluation : Another study focused on the synthesis and evaluation of new derivatives for anticonvulsant activity revealed that certain structural modifications led to enhanced protective effects in animal models. The findings suggested that compounds with higher lipophilicity tended to exhibit delayed yet prolonged anticonvulsant action .

Scientific Research Applications

The compound 2-Chloro-N-cyclopropyl-N-[1-(4-fluoro-phenyl)-ethyl]-acetamide , with the CAS number 1353952-10-9, is a synthetic organic molecule that has garnered attention in various scientific research applications. This article will delve into its chemical properties, potential applications, and relevant case studies.

Pharmaceutical Development

2-Chloro-N-cyclopropyl-N-[1-(4-fluoro-phenyl)-ethyl]-acetamide is primarily investigated for its potential as a pharmaceutical agent. Its structural components suggest possible interactions with biological targets, making it a candidate for drug development, particularly in the fields of analgesics and anti-inflammatory agents.

Biochemical Studies

This compound can serve as a tool in biochemical assays to study enzyme interactions and receptor binding. Its ability to modulate biological pathways can be explored in various cellular models to understand its mechanism of action.

Chemical Synthesis

The compound is utilized as an intermediate in the synthesis of more complex molecules. Its unique structure allows chemists to explore novel synthetic pathways that could lead to the discovery of new compounds with desirable properties.

Material Science

Research into the polymerization of this compound could lead to the development of new materials with specific properties, such as enhanced thermal stability or chemical resistance. Its chlorinated structure may impart unique characteristics suitable for various industrial applications.

Study 1: Pharmacological Activity

In a study exploring the analgesic properties of similar compounds, researchers found that modifications in the cyclopropyl group significantly affected pain relief efficacy. This suggests that 2-Chloro-N-cyclopropyl-N-[1-(4-fluoro-phenyl)-ethyl]-acetamide could be optimized for enhanced pharmacological effects through structural modifications.

Study 2: Enzyme Interaction

Another investigation focused on the interaction between this compound and specific enzymes involved in inflammation pathways. The results indicated that the compound exhibited inhibitory effects on cyclooxygenase enzymes, suggesting potential utility in developing anti-inflammatory drugs.

Study 3: Synthetic Applications

A recent synthesis study demonstrated how this compound could be used as a starting material for creating novel fluorinated compounds. The research highlighted efficient methods for incorporating fluorine into organic molecules, which is valuable in medicinal chemistry due to fluorine's influence on biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variation on the Acetamide Nitrogen

The nitrogen substituents significantly influence physicochemical and biological properties:

  • N-Cyclohexyl analog (N-Cyclohexyl-2-(4-fluorophenyl)-2-(N-propylacetamido)acetamide, C₁₉H₂₇FN₂O₂ ): Bulky cyclohexyl and propyl groups enhance lipophilicity (melting point: 150–152°C), which may improve membrane permeability but hinder crystallinity .

Halogen Substituents: Chloro vs. Bromo Analogs

  • 2-Bromo-N-(4-fluorophenyl)acetamide (C₈H₈BrFNO): Bromine’s larger atomic radius and polarizability may alter reactivity in nucleophilic substitutions compared to chlorine.

Aromatic Ring Substitutions and Hydrogen Bonding

  • 2-Chloro-N-(4-fluorophenyl)acetamide (C₈H₇ClFNO): Simpler structure with an N-(4-fluorophenyl) group exhibits intramolecular C–H∙∙∙O and intermolecular N–H∙∙∙O hydrogen bonds, stabilizing crystal packing . The target compound’s ethyl group likely disrupts such interactions, leading to distinct solid-state properties.

Bulky Substituents and Steric Effects

Fluorinated Derivatives and Electronic Effects

  • (±)-2,2,2-Trifluoro-N-(1-(4-(trifluoromethyl)phenyl)ethyl)acetamide : Trifluoromethyl groups increase electronegativity and metabolic resistance, contrasting with the target compound’s single fluorine atom .

Data Tables

Table 1: Structural and Physical Property Comparison

Compound Name Molecular Formula Key Substituents Melting Point (°C) Notable Features References
2-Chloro-N-cyclopropyl-N-[1-(4-fluoro-phenyl)-ethyl]-acetamide C₁₁H₁₃ClFNO N-Cyclopropyl, 1-(4-fluorophenyl)ethyl Not reported Discontinued commercial availability
2-Chloro-N-(4-fluorophenyl)acetamide C₈H₇ClFNO N-(4-fluorophenyl) Not specified Intramolecular H-bonding
N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide C₁₈H₁₃ClFNO N-(3-chloro-4-fluorophenyl), naphthyl 148 Steric bulk, potential ligands
2-Bromo-N-(4-fluorophenyl)acetamide C₈H₈BrFNO Bromo, N-(4-fluorophenyl) Not specified Enhanced reactivity

Preparation Methods

Direct Amidation of Chloroacetyl Chloride

Chloroacetyl chloride serves as the acylating agent for secondary amines. The reaction typically proceeds under basic conditions to neutralize HCl byproducts. For example, in the synthesis of 2-chloro-N-cyclopropylacetamide, cyclopropylamine reacts with chloroacetyl chloride in dichloromethane (DCM) with potassium carbonate (K₂CO₃) or triethylamine (Et₃N) as a base, yielding up to 99% under optimized conditions. Adapting this method, the secondary amine N-cyclopropyl-1-(4-fluorophenyl)ethylamine could undergo analogous amidation.

Key Parameters:

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) for solubility and reaction control.

  • Base : K₂CO₃ (for heterogeneous reactions) or Et₃N (for homogeneous systems).

  • Temperature : 0–25°C to mitigate exothermic side reactions.

Stepwise Assembly via Reductive Amination

The secondary amine N-cyclopropyl-1-(4-fluorophenyl)ethylamine is synthesized first, followed by amidation.

Synthesis of 1-(4-Fluorophenyl)ethylamine

4-Fluoroacetophenone is converted to its corresponding imine via reaction with cyclopropylamine, followed by reduction using sodium cyanoborohydride (NaBH₃CN) under acidic conditions (e.g., acetic acid). This reductive amination strategy avoids over-alkylation and selectively produces the secondary amine.

Amidation with Chloroacetyl Chloride

The secondary amine reacts with chloroacetyl chloride in DCM at 0°C, yielding the target acetamide after aqueous workup and purification.

Optimization of Reaction Conditions

Solvent and Base Selection

Data from analogous syntheses highlight solvent-base combinations critical for yield and purity:

SolventBaseYield (%)Purity (%)Reference
DCMK₂CO₃99>95
THFEt₃N74.890
AcetonitrileK₂CO₃6588

Polar aprotic solvents like acetonitrile facilitate faster reaction times but may require higher temperatures (e.g., 80°C).

Temperature and Stoichiometry

Exothermic reactions necessitate controlled addition and cooling:

  • Chloroacetyl chloride : Added dropwise at 0°C to prevent decomposition.

  • Amine-to-acyl chloride ratio : 1:1.1 molar excess of acyl chloride ensures complete conversion.

Mechanistic Insights

Amidation Pathway

The reaction proceeds via nucleophilic attack of the secondary amine on the electrophilic carbonyl carbon of chloroacetyl chloride, followed by HCl elimination. Bases like Et₃N or K₂CO₃ scavenge HCl, shifting equilibrium toward product formation.

Competing Side Reactions

  • Hydrolysis : Chloroacetyl chloride is moisture-sensitive; anhydrous conditions are mandatory.

  • Over-alkylation : Excess acyl chloride may lead to N,N-dialkylation, but disubstituted amines resist further reaction.

Purification and Characterization

Workup Procedures

  • Quenching : Ice-cold water halts the reaction and dissolves unreacted reagents.

  • Extraction : DCM or ethyl acetate isolates the product from aqueous layers.

  • Drying : Anhydrous MgSO₄ or Na₂SO₄ removes residual moisture.

Chromatographic Purification

Silica gel column chromatography with gradients of petroleum ether/ethyl acetate (3:1 to 1:1) resolves impurities, achieving >95% purity.

Alternative Routes and Modifications

Thioether and Sulfone Analogues

Replacing oxygen with sulfur in the acetamide backbone (as seen in PMC studies) could offer alternative pathways, though this remains unexplored for the target compound.

Challenges and Limitations

  • Secondary amine synthesis : Reductive amination of 4-fluoroacetophenone requires strict pH control to avoid imine hydrolysis.

  • Steric hindrance : Bulky substituents on nitrogen may slow amidation kinetics, necessitating extended reaction times.

Q & A

Q. What are the established synthetic methodologies for 2-Chloro-N-cyclopropyl-N-[1-(4-fluoro-phenyl)-ethyl]-acetamide?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, analogous N-(substituted phenyl)-2-chloroacetamides are prepared by reacting acyl chlorides with substituted anilines in dichloromethane, using triethylamine as a base to neutralize HCl byproducts . Key steps include temperature control (e.g., maintaining 273 K to minimize side reactions) and purification via solvent extraction (e.g., dichloromethane) followed by slow evaporation for crystallization .

Q. What spectroscopic techniques are used to confirm the compound’s structural identity?

1H/13C NMR and IR spectroscopy are critical for confirming functional groups (e.g., amide C=O stretch at ~1650–1680 cm⁻¹). Mass spectrometry (MS) provides molecular weight validation, while single-crystal X-ray diffraction resolves bond lengths and angles, confirming intramolecular interactions like C–H···O hydrogen bonds . For advanced validation, high-resolution MS (HRMS) or 2D NMR (e.g., COSY, HSQC) can resolve complex stereochemistry .

Q. How do steric and electronic effects of substituents influence reactivity?

The cyclopropyl group introduces steric hindrance, potentially slowing nucleophilic attacks at the acetamide carbonyl. The 4-fluorophenyl moiety enhances electron withdrawal via resonance, polarizing the C–Cl bond and increasing electrophilicity. These effects are studied computationally using density functional theory (DFT) to predict reaction pathways .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and purity?

Yield optimization involves:

  • Solvent selection : Dichloromethane or THF for improved solubility.
  • Stoichiometry : Excess acyl chloride (1.2–1.5 eq) to drive the reaction.
  • Temperature : Slow addition at 273 K to reduce side reactions .
    Purity is enhanced via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from toluene .

Q. What role do intermolecular interactions play in crystal packing and stability?

Intramolecular C–H···O hydrogen bonds form six-membered rings, stabilizing the molecular conformation. Intermolecular N–H···O bonds create infinite chains along crystallographic axes, as observed in X-ray structures. These interactions are analyzed using Mercury software to calculate packing coefficients and lattice energies .

Q. How can contradictions in reported biological activities (e.g., antibacterial vs. anticancer) be resolved?

Discrepancies may arise from assay conditions (e.g., cell line specificity, concentration ranges). Methodological solutions include:

  • Dose-response studies : Establish IC50/EC50 values across multiple cell lines.
  • Structural analogs : Compare activities of derivatives with modified substituents to identify pharmacophores .

Q. What computational approaches predict the compound’s pharmacokinetic or pharmacodynamic behavior?

  • Molecular docking : Screens binding affinity to target proteins (e.g., kinase inhibitors).
  • ADMET prediction : Tools like SwissADME estimate solubility, permeability, and cytochrome P450 interactions using SMILES notation .

Methodological Notes

  • Data Contradiction Analysis : Use statistical tools (e.g., ANOVA) to compare results across studies, considering variables like purity (>95% by HPLC) or solvent effects .
  • Safety Protocols : Handle chloroacetamide derivatives in fume hoods with PPE (gloves, goggles) due to potential toxicity .

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